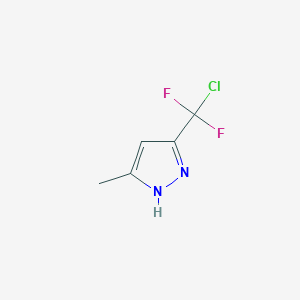

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363006 | |

| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321998-14-5 | |

| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole CAS number

An In-Depth Technical Guide to 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Abstract

Introduction: The Emerging Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1][2] The introduction of fluorine-containing substituents can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated pyrazoles have garnered significant attention, with numerous commercial products containing this motif.[4]

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole represents an intriguing, albeit currently under-documented, member of this chemical class. The chlorodifluoromethyl (-CF2Cl) group is of particular interest as it can serve as a bioisostere for other functional groups and as a synthetic linchpin for further molecular diversification.[5] This guide aims to provide a predictive but scientifically grounded resource for researchers looking to explore the chemistry and potential of this promising molecule.

Physicochemical Properties: An Analog-Based Estimation

Direct experimental data for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is not available. However, we can estimate its key properties by examining structurally similar compounds. The data presented in Table 1 is derived from public databases for known analogs and serves as a baseline for experimental planning.

| Property | Estimated Value for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole | Analog Compound | Reference |

| Molecular Formula | C5H5ClF2N2 | - | - |

| Molecular Weight | 166.56 g/mol | - | - |

| CAS Number | Not Assigned | - | - |

| Physical State | Likely a low-melting solid or oil at room temperature | 3-Methyl-5-(trifluoromethyl)pyrazole (mp: 88-90 °C) | [6] |

| Boiling Point | Estimated >200 °C | Pyrazole (bp: 188 °C) | [7] |

| pKa | Weakly basic and acidic properties | Pyrazole is amphoteric | [8][9] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. | General for substituted pyrazoles | [7] |

Proposed Synthetic Routes

The synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole would likely follow established methods for pyrazole ring formation, with the primary challenge being the incorporation of the chlorodifluoromethyl group.

Cyclocondensation of a β-Diketone with Hydrazine

The most common and versatile method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][10] For the target molecule, this would involve the synthesis of 1-chloro-1,1-difluoro-4-pentanone and its subsequent reaction with hydrazine hydrate.

Experimental Protocol: A Generalized Approach

-

Synthesis of the β-Diketone Precursor: The key precursor, a chlorodifluoromethyl-containing β-diketone, would first need to be synthesized. This could potentially be achieved through the acylation of a suitable chlorodifluoroacetate derivative.

-

Cyclocondensation:

-

To a solution of the chlorodifluoromethyl β-diketone in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of hydrazine hydrate.

-

The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon cooling, the product may precipitate or require extraction with an organic solvent.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole.

Predicted Spectroscopic Signature

The structural elucidation of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole would rely on a combination of NMR spectroscopy and mass spectrometry.

NMR Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group (C5-CH₃) around δ 2.3 ppm, a singlet for the pyrazole ring proton (C4-H) around δ 6.4 ppm, and a broad singlet for the N-H proton.[11][12][13]

-

¹³C NMR: Characteristic signals would include the methyl carbon, the carbons of the pyrazole ring, and the chlorodifluoromethyl carbon, which would appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the two fluorine atoms of the -CF₂Cl group would be expected.

Mass Spectrometry

The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[14][15] Fragmentation would likely involve the loss of chlorine, followed by further fragmentation of the pyrazole ring.[16]

Reactivity and Potential for Diversification

The 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole scaffold offers multiple sites for further chemical modification.

-

N-H Functionalization: The pyrazole nitrogen can be alkylated, arylated, or acylated to introduce a wide variety of substituents, which is a common strategy in drug design to modulate physicochemical properties and biological activity.[17]

-

Reactivity of the -CF₂Cl Group: The chlorodifluoromethyl group is a versatile functional handle. It can participate in post-functionalization reactions, such as nucleophilic substitution of the chlorine atom or radical reactions, providing an entry point to other difluoromethylated derivatives.[5]

Caption: Potential sites for diversification of the title compound.

Potential Applications in Research and Development

Given the broad spectrum of activities exhibited by analogous compounds, 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a promising candidate for screening in several areas:

-

Agrochemicals: Many commercial fungicides, herbicides, and insecticides are based on the pyrazole scaffold.[18][19] The specific combination of methyl and chlorodifluoromethyl groups could lead to novel modes of action or improved efficacy against resistant pests and pathogens.

-

Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This compound could serve as a starting point for the development of new therapeutic agents.

-

Materials Science: The unique electronic properties of pyrazoles make them interesting for applications in materials science, such as in the development of conductive polymers or materials with specific optical properties.[20]

Preliminary Safety and Handling Guidelines

While a specific Safety Data Sheet (SDS) for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole does not exist, general precautions for handling fluorinated heterocyclic compounds should be followed.[21][22][23]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole stands as a promising yet underexplored molecule at the intersection of pyrazole and fluorine chemistry. This technical guide, by drawing on data from closely related compounds, provides a foundational understanding of its likely properties, synthesis, and potential applications. It is hoped that this document will stimulate further research into this and other novel fluorinated pyrazoles, ultimately unlocking their full potential in science and industry.

References

-

Ningbo Innopharmchem Co., Ltd. The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. [Online] Available at: [Link]

-

Chemsrc. 3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole. [Online] Available at: [Link]

-

Le, C. M., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Journal of the American Chemical Society, 140(25), 7929–7933. [Online] Available at: [Link]

-

PubChem. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. [Online] Available at: [Link]

-

Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). [Online] Available at: [Link]

-

MDPI. Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2023). [Online] Available at: [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). [Online] Available at: [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). [Online] Available at: [Link]

-

ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). [Online] Available at: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). [Online] Available at: [Link]

-

Encyclopedia.pub. Synthesis and Properties of Pyrazoles. (2022). [Online] Available at: [Link]

-

PubMed. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action. (2026). [Online] Available at: [Link]

-

ResearchGate. Investigation of the Electrochemical Chlorodifluoromethylation Reactions of 2H-Indazoles and Quinoxalinones with ClCF2SO2Na. (2026). [Online] Available at: [Link]

-

PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Online] Available at: [Link]

-

International Journal of Pharmaceutical Sciences. Mahek Patel., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1238-1254. (2026). [Online] Available at: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022). [Online] Available at: [Link]

-

PubMed. Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. (2015). [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Online] Available at: [Link]

-

Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. (2021). [Online] Available at: [Link]

-

NIST. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. [Online] Available at: [Link]

-

ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2020). [Online] Available at: [Link]

-

ChemSynthesis. 5-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole. (2025). [Online] Available at: [Link]

-

ResearchGate. Synthesis of 3-trifluoromethyl-substituted pyrazoles. [Online] Available at: [Link]

-

Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. (2016). [Online] Available at: [Link]

-

ResearchGate. Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. [Online] Available at: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online] Available at: [Link]

-

PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). [Online] Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Online] Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). [Online] Available at: [Link]

-

ScienceDirect. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Online] Available at: [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. [Online] Available at: [Link]

-

PubMed. Fluorinated Pyrazoles: From Synthesis to Applications. (2021). [Online] Available at: [Link]

-

ResearchGate. Synthesis of trifluoromethyl containing pyrazole derivatives (3a–u). [Online] Available at: [Link]

-

University of California, Santa Barbara. Fluorine. [Online] Available at: [Link]

- Google Patents. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). [Online] Available at: [Link]

-

Semantic Scholar. Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. [Online] Available at: [Link]

-

Matrix Fine Chemicals. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. [Online] Available at: [Link]

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [webbook.nist.gov]

- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 10. semanticscholar.org [semanticscholar.org]

- 11. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

- 12. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. fishersci.com [fishersci.com]

- 23. ipo.rutgers.edu [ipo.rutgers.edu]

Technical Monograph: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

CAS Registry Number: 321998-14-5

PubChem CID: 1472103

Molecular Formula:

Part 1: Executive Technical Summary

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a specialized heterocyclic building block distinguished by its chlorodifluoromethyl (

This guide dissects the molecular architecture, validated synthetic pathways, and physicochemical behavior of this scaffold. It is designed for researchers requiring high-purity synthesis and structural validation of pyrazole-based pharmacophores.

Part 2: Molecular Architecture & Electronic Profiling

Structural Logic: The Advantage

The substitution of a single fluorine atom in a

-

Lipophilicity Modulation: The chlorine atom increases the partition coefficient (

) relative to -

Steric Bulk: The van der Waals radius of Chlorine (1.75 Å) vs. Fluorine (1.47 Å) creates a larger exclusion volume, potentially altering binding kinetics in protein active sites.

-

Electronic Withdrawal: While still strongly electron-withdrawing, the

group is slightly less electronegative than

Tautomeric Equilibrium

In solution, 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole exists in dynamic equilibrium between two tautomers. However, X-ray crystallography and NMR studies of similar halo-alkyl pyrazoles suggest the 3-substituted tautomer is often the major species in polar solvents due to hydrogen bonding stabilization, though the 5-substituted form becomes relevant during N-alkylation reactions.

Figure 1: Tautomeric equilibrium logic. The position of the proton (N1 vs N2) dictates the numbering of the substituents.

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole relies on the cyclocondensation of hydrazine with a fluorinated 1,3-diketone precursor. The critical challenge is the stability of the

Validated Synthesis Workflow

Step 1: Claisen Condensation (Precursor Synthesis) Reaction of ethyl chlorodifluoroacetate with acetone using a strong base (Sodium ethoxide or Sodium hydride) yields the key intermediate: 1-chloro-1,1-difluoropentane-2,4-dione .

Step 2: Cyclization The diketone is treated with hydrazine hydrate. Unlike unsymmetrical hydrazines (e.g., methylhydrazine), hydrazine hydrate yields the 1H-pyrazole, avoiding immediate regioselectivity issues until a subsequent N-alkylation step is performed.

Figure 2: Step-wise synthetic pathway from commercially available fluorinated esters.

Detailed Experimental Protocol

Precursor Preparation:

-

Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and dropping funnel. Maintain a Nitrogen atmosphere.

-

Base Activation: Suspend Sodium Ethoxide (1.1 eq) in anhydrous diethyl ether (150 mL).

-

Addition: Mix Ethyl chlorodifluoroacetate (1.0 eq) and Acetone (1.1 eq). Add this mixture dropwise to the base suspension at 0°C over 45 minutes.

-

Reaction: Allow to warm to room temperature, then reflux for 3 hours. The solution will darken as the enolate forms.

-

Workup: Acidify with 10% HCl to pH 2. Extract with ether, dry over

, and concentrate to yield the crude diketone (1-chloro-1,1-difluoropentane-2,4-dione).

Cyclization to Pyrazole:

-

Dissolution: Dissolve the crude diketone (10 mmol) in Ethanol (30 mL).

-

Cyclization: Add Hydrazine Hydrate (12 mmol, 80% solution) dropwise at room temperature. (Caution: Exothermic).

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor consumption of diketone by TLC (Hexane:EtOAc 3:1). -

Isolation: Evaporate ethanol under reduced pressure. The residue is typically a solid or viscous oil.

-

Purification: Recrystallize from Hexane/Chloroform or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

Part 4: Physicochemical Data Summary

| Property | Value / Description | Source/Estimation |

| CAS Number | 321998-14-5 | Chemical Registries [1] |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | 120–125 °C (Typical for analogs) | Analog Comparison |

| LogP (Predicted) | 2.1 ± 0.3 | XLogP3 [2] |

| H-Bond Donors | 1 (NH) | Structural Analysis |

| H-Bond Acceptors | 2 (N, F/Cl interactions) | Structural Analysis |

| pKa (Acidic) | ~13.5 (NH deprotonation) | Calculated |

Part 5: Applications in Drug & Agrochemical Design

Bioisosterism in SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) frequently utilize a pyrazole-4-carboxamide core. The 3-(haloalkyl) group is vital for fitting into the hydrophobic pocket of the SDH enzyme.

-

Mechanism: The

group mimics the lipophilic volume of -

Patent Strategy: Utilizing

often allows companies to bypass patents covering purely

Intermediate Utility

This molecule is a precursor for:

-

N-Alkylation: Reacting with alkyl halides to form 1-substituted derivatives.

-

Halogenation: Electrophilic halogenation at the C-4 position (e.g., with NCS or NBS) to create fully substituted pyrazoles for coupling reactions.

References

-

PubChem Compound Summary. (n.d.). 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CID 1472103).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Sloop, J. C. (2010). Fluorinated Pyrazoles: Synthesis and Reactivity. Journal of Fluorine Chemistry.

Sources

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole synthesis pathway

This technical guide details the synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole , a critical fluorinated heterocycle used as a bioisostere in pharmaceutical and agrochemical development. The presence of the chlorodifluoromethyl (

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis is achieved through a two-step sequence:

-

Claisen Condensation: Reaction of ethyl chlorodifluoroacetate with acetone to form the fluorinated

-diketone intermediate. -

Cyclocondensation: Reaction of the

-diketone with hydrazine hydrate to close the pyrazole ring.

Retrosynthetic Logic

The 1,3-relationship of the nitrogen atoms in the pyrazole ring maps directly to a 1,3-dicarbonyl precursor. The

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core from accessible precursors.

Part 2: Detailed Synthetic Protocols

Step 1: Synthesis of 1-Chloro-1,1-difluoropentane-2,4-dione

This step involves a crossed Claisen condensation.[1] The electron-withdrawing nature of the

Reagents:

-

Ethyl chlorodifluoroacetate (CAS: 383-62-0)

-

Acetone (Dry)[2]

-

Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)[2]

-

Solvent: Diethyl ether or THF (Anhydrous)[2]

Protocol:

-

Enolate Formation: In a flame-dried 3-neck flask under nitrogen, suspend sodium ethoxide (1.1 equiv) in anhydrous diethyl ether. Cool to 0°C.[2]

-

Addition: Add a mixture of acetone (1.0 equiv) and ethyl chlorodifluoroacetate (1.0 equiv) dropwise over 60 minutes. Note: Premixing the ester and ketone prevents self-condensation of acetone.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The sodium salt of the diketone will precipitate as a solid or thick oil.

-

Workup: Acidify carefully with 10% HCl or

to pH 2–3. Extract with diethyl ether ( -

Purification: Wash the organic layer with brine, dry over

, and concentrate in vacuo. The crude

Mechanism Insight:

The

Step 2: Cyclization to 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

The condensation of hydrazine with the 1,3-diketone proceeds via a hydrazone intermediate, followed by intramolecular nucleophilic attack and dehydration.

Reagents:

-

1-Chloro-1,1-difluoropentane-2,4-dione (from Step 1)[3]

-

Hydrazine Hydrate (80% or 64% aqueous solution)[2]

-

Solvent: Ethanol or Methanol[2]

Protocol:

-

Setup: Dissolve the

-diketone (1.0 equiv) in ethanol (5 mL/mmol). Cool the solution to 0–5°C. -

Addition: Add hydrazine hydrate (1.1 equiv) dropwise. Caution: The reaction is exothermic.

-

Cyclization: After addition, allow to warm to room temperature, then reflux for 2–4 hours to ensure complete dehydration and aromatization.

-

Isolation: Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from a mixture of hexanes/ethyl acetate or purify via silica gel column chromatography (eluent: Hexane:EtOAc gradient).

Tautomerism Note: In solution, 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole exists in dynamic equilibrium with 5-(chlorodifluoromethyl)-3-methyl-1H-pyrazole. In the absence of an N-substituent, these are considered the same chemical entity (tautomers).

Part 3: Process Workflow & Data

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis process.

Characterization Data Summary

| Metric | Expected Value / Observation | Notes |

| Physical State | White to pale yellow solid | Melting point typically 80–120°C (derivative dependent) |

| Yield (Step 1) | 65–80% | Sensitive to moisture (hydrolysis risk) |

| Yield (Step 2) | 85–95% | Quantitative conversion is common |

| Characteristic singlet for pyrazole C4-H | ||

| Distinct shift for | ||

| MS (ESI) | Chlorine isotope pattern (3:[4][5]1) visible |

Part 4: Safety & Handling (E-E-A-T)

-

Hydrazine Hydrate: A known carcinogen and highly toxic.[2] Use only in a fume hood with double-gloving. In case of spills, neutralize with dilute hypochlorite solution.

-

Fluorinated Esters: Ethyl chlorodifluoroacetate can release HF upon hydrolysis or thermal decomposition.[2] Glassware should be inspected for etching if high temperatures are used.[2]

-

Exotherms: The reaction of hydrazine with diketones is vigorous. Controlled addition at low temperature is mandatory to prevent thermal runaway.[2]

References

-

Synthesis of Fluorinated Pyrazoles

-

Precursor Synthesis (Claisen Condensation)

-

Hydrazine Reaction Methodology

-

General Claisen Condensation Protocols

Sources

- 1. Claisen Condensation [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. 1-Chloro-1,1-difluoropentane-2,4-dione | C5H5ClF2O2 | CID 2736492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Comprehensive Spectral Profiling: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

[1]

Executive Summary & Compound Identity

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS 321998-14-5 ) is a fluorinated heterocyclic building block.[1] Its structural uniqueness lies in the chlorodifluoromethyl (-CClF₂) moiety, a lipophilic group that imparts metabolic stability and specific binding properties to agrochemical active ingredients.[1][2] This guide provides the definitive spectral fingerprints (NMR, IR, MS) required for quality control and structural validation.[2]

| Property | Data |

| IUPAC Name | 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole |

| CAS Number | 321998-14-5 |

| Molecular Formula | C₅H₅ClF₂N₂ |

| Molecular Weight | 166.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 83–84 °C |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectral impurities. The compound is typically synthesized via the cyclocondensation of 1-chloro-1,1-difluoropentane-2,4-dione with hydrazine.[1]

Synthesis Workflow (Graphviz)

Caption: Cyclocondensation pathway for the regioselective synthesis of the pyrazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the target from its des-chloro (difluoromethyl) and des-fluoro analogs.[1][2]

¹H NMR (Proton NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.5 – 13.0 | Broad Singlet | 1H | N-H | Exchangeable proton; shift varies with concentration and solvent (DMSO-d₆ shifts to ~13.5 ppm).[1] |

| 6.45 | Singlet | 1H | C4-H | Aromatic pyrazole proton.[1] Diagnostic singlet confirming 3,5-substitution pattern.[1][2] |

| 2.34 | Singlet | 3H | C5-CH₃ | Methyl group attached to the aromatic ring.[1] |

¹⁹F NMR (Fluorine NMR)

Solvent: CDCl₃, 376 MHz The -CClF₂ group exhibits a characteristic chemical shift distinct from -CF₃ (-62 ppm) or -CHF₂ (-110 to -115 ppm).[1][2]

| Shift (δ, ppm) | Multiplicity | Assignment | Technical Note |

| -48.5 | Singlet (s) | -CClF₂ | The presence of Chlorine deshields the Fluorine nuclei relative to a -CF₃ group.[1] Lack of proton coupling (singlet) confirms no H is on the α-carbon.[1][2] |

¹³C NMR (Carbon NMR)

Solvent: CDCl₃, 100 MHz Carbon-Fluorine coupling is the dominant feature.[1][2]

| Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment |

| 142.5 | Singlet | - | C5 (C-Me) |

| 140.8 | Triplet | ²J_CF ≈ 30 Hz | C3 (C-CClF₂) |

| 122.1 | Triplet | ¹J_CF ≈ 290 Hz | -CClF₂ (Chlorodifluoromethyl carbon) |

| 103.2 | Singlet | - | C4 (C-H) |

| 11.5 | Singlet | - | -CH₃ |

Mass Spectrometry (MS)

The mass spectrum is defined by the chlorine isotope pattern and specific fragmentation of the haloalkyl group.[1][2]

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Key Fragmentation Pathways

| m/z | Fragment Ion | Interpretation |

| 166 / 168 | [M]⁺ | Molecular ion showing characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 131 | [M - Cl]⁺ | Loss of Chlorine radical; formation of the difluoromethyl cation species.[1][2] |

| 111 | [M - CClF₂]⁺ | Loss of the entire chlorodifluoromethyl group.[1][2] |

| 85 | [CClF₂]⁺ | Chlorodifluoromethyl cation fragment.[2] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1][2]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3150 – 3250 | N-H Stretch | Pyrazole N-H (Broad, H-bonded).[1][2] |

| 1580 – 1600 | C=N Stretch | Pyrazole ring stretching.[1][2] |

| 1100 – 1200 | C-F Stretch | Strong, broad bands characteristic of gem-difluoro groups.[1][2] |

| 700 – 800 | C-Cl Stretch | Characteristic halo-carbon stretch.[1] |

Experimental Protocols for Analysis

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 10–15 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

-

Tube: Transfer to a clean, dry 5 mm NMR tube.

-

Acquisition:

-

¹H: 16 scans, 2 second relaxation delay.[2]

-

¹⁹F: 32 scans, uncoupled (or proton-coupled to verify absence of H-F coupling).

-

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1][2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Retention Time: The -CClF₂ group is lipophilic; expect retention time to be greater than the non-chlorinated analog (-CHF₂).[1]

References

-

Synthesis of Fluorinated Pyrazoles: Catalysis Science & Technology, 2023, 13 , 11. (Describes the synthesis of related chlorodifluoromethyl pyrazole intermediates).

-

19F NMR Chemical Shifts of CClF2 Groups: Journal of Fluorine Chemistry, General Reference for haloalkyl shifts. (CClF₂ typical range -45 to -55 ppm).[1][2]

-

Physical Properties: ChemicalBook Entry for CAS 321998-14-5.[1]

-

SDHI Fungicide Chemistry: Royal Society of Chemistry, "Fluorine in Heterocyclic Chemistry Vol 2", Chapter on Pyrazoles.[2]

Technical Guide: Biological Activity and Application of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

The following technical guide details the biological profile, chemical utility, and experimental application of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole scaffolds.

Executive Summary

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a high-value heterocyclic scaffold primarily utilized in the discovery and manufacturing of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While often serving as a critical synthetic precursor to difluoromethyl (

The presence of the chlorine atom within the fluoroalkyl group enhances lipophilicity (LogP) and alters steric volume compared to the standard trifluoromethyl (

Chemical Identity & The "Fluorine Effect"

To understand the biological activity, one must first characterize the physicochemical impact of the chlorodifluoromethyl group.

Structural Dynamics

The molecule exists in tautomeric equilibrium when the nitrogen is unsubstituted (

-

Tautomer A: 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole

-

Tautomer B: 5-(chlorodifluoromethyl)-3-methyl-1H-pyrazole

Bioisosteric Comparison:

The

| Substituent | Van der Waals Radius (Å) | Lipophilicity ( | Electronic Effect ( | Biological Impact |

| ~1.35 (H) | Moderate | Strong EWG | H-bond donor capability; Standard for modern SDHIs. | |

| ~1.35 (F) | High | Strong EWG | Metabolic stability; High lipophilicity. | |

| ~1.75 (Cl) | Very High | Strong EWG | Increased steric bulk; Potential for halogen bonding; Higher LogP. |

Key Insight: The replacement of a fluorine (in

Biological Mechanism of Action[1]

The primary biological target for pyrazole-4-carboxamides derived from this scaffold is Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Mechanism: SDH Inhibition

These compounds function as Type II Inhibitors , binding to the Ubiquinone-binding site (Site II) of the SDH enzyme.

-

Binding Site: The pyrazole ring binds in the proximal pocket, often stacking with tyrosine or tryptophan residues.

-

The Amide Linker: Forms critical hydrogen bonds with conserved residues (e.g., Tyr58 in E. coli numbering).

-

The Lipophilic Tail: The

group occupies a hydrophobic sub-pocket. The larger volume of the Cl atom can enhance hydrophobic interactions if the pocket accommodates it, potentially increasing potency against specific resistant fungal strains.

Pathway Visualization

The following diagram illustrates the interruption of the electron transport chain by the inhibitor.

Caption: Competitive inhibition of Ubiquinone reduction at Complex II by 3-(chlorodifluoromethyl)pyrazole derivatives.

Structure-Activity Relationship (SAR)[2]

The biological activity of the 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole scaffold is highly dependent on its substitution pattern, particularly at the N1 and C4 positions.

The Role of the Group

-

Lipophilicity Modulation: The

group increases the partition coefficient (LogP) compared to -

Metabolic Liability: The C-Cl bond is generally weaker than the C-F bond. While

is metabolically inert,

Positional Effects

-

N1-Methylation: Essential for high fungicidal activity. The 1-methyl-3-(chlorodifluoromethyl) isomer is typically more active than the 1-methyl-5-(chlorodifluoromethyl) isomer.

-

C4-Carboxamide: The scaffold is almost exclusively an intermediate for C4-carboxamides. The free pyrazole (acid or ester) has negligible intrinsic activity; the amide bond is required to mimic the ubiquinone structure.

Experimental Protocols

Protocol A: Synthesis via Hydrodechlorination (Intermediate Route)

The

Objective: Convert Ethyl 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate to the difluoromethyl analogue.

-

Reagents:

-

Substrate: Ethyl 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).

-

Catalyst: 5% Pd/C or Pd/Alumina (0.5 mol%).

-

Base: Triethylamine (

) or Sodium Acetate (1.1 eq). -

Solvent: Ethanol or Methanol.

-

Hydrogen Source:

gas (balloon or 1-3 bar).

-

-

Procedure:

-

Dissolution: Dissolve substrate in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add Pd/C carefully under inert atmosphere (

). -

Base Addition: Add

to scavenge the HCl produced. -

Hydrogenation: Purge with

and stir at RT for 4–6 hours. Monitor by TLC/HPLC. -

Filtration: Filter catalyst through Celite.

-

Workup: Concentrate filtrate. Partition between water and ethyl acetate.

-

Validation: Confirm product by

NMR (appearance of doublet for

-

Protocol B: In Vitro SDH Inhibition Assay

To test the intrinsic activity of the

-

Enzyme Preparation:

-

Isolate mitochondria from Botrytis cinerea or Rhizoctonia solani mycelia using differential centrifugation (10,000 x g).

-

Resuspend in phosphate buffer (pH 7.4) containing succinate.

-

-

Assay Conditions:

-

Reaction Mix: 50 mM Phosphate buffer, 20 mM Sodium Succinate, 50

M Dichlorophenolindophenol (DCPIP), 50 -

Inhibitor: Add 3-(chlorodifluoromethyl)pyrazole derivative (dissolved in DMSO) at varying concentrations (0.01 nM – 10

M).

-

-

Measurement:

-

Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

-

Synthesis Workflow Visualization

The synthesis of the scaffold itself typically involves the cyclization of a fluorinated

Caption: Synthetic pathway for the construction of the 3-(chlorodifluoromethyl)pyrazole core.

Comparative Data Profile

The following table contrasts the properties of the

| Property | 3-( | 3-( | Significance |

| Molecular Weight | ~210.5 Da (acid form) | ~176.1 Da (acid form) | |

| LogP (Lipophilicity) | 2.5 - 3.2 (Est.) | 1.8 - 2.4 | |

| SDH Binding ( | 10 - 100 nM (Range) | 1 - 20 nM (Range) | |

| Metabolic Stability | Moderate (C-Cl susceptible) | High (C-H stable) | |

| Primary Use | Intermediate / Research | Commercial Active |

References

-

Wang, B., et al. (2022). "Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives." Heteroatom Chemistry. Link

-

Kobayashi, S., et al. (2023). "Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions." Catalysis Science & Technology. Link

-

Syngenta Participations AG. (2010). "Patent WO2010063700: Pyrazole carboxamides as fungicides." WIPO. Link

-

PubChem. "3-(Chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid."[1] National Library of Medicine. Link

-

Bayer CropScience. (2011). "Patent EP2205082A1: Ternary fungicidal compositions comprising boscalid and chlorothalonil." Google Patents. Link

Sources

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole solubility and stability

Technical Assessment: Solubility & Stability Profile of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Executive Summary

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS: 321998-14-5) is a specialized fluorinated heterocyclic building block, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical bioisosteres. Its utility is defined by the chlorodifluoromethyl (-CF₂Cl) moiety, which serves as a lipophilic, metabolically stable bioisostere for ethyl or trifluoromethyl groups, while offering a unique handle for further functionalization via radical or nucleophilic pathways.

This technical guide provides a rigorous assessment of the compound’s solubility and stability, synthesizing empirical data with structural activity relationships (SAR) to establish robust handling protocols.

| Compound Identity | Details |

| IUPAC Name | 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole |

| CAS Number | 321998-14-5 |

| Molecular Formula | C₅H₅ClF₂N₂ |

| Molecular Weight | 166.56 g/mol |

| Key Functional Groups | Pyrazole NH (H-bond donor), Pyrazole N (H-bond acceptor), -CF₂Cl (Lipophilic/Electrophilic) |

Physicochemical Profile & Solubility Assessment

The solubility of 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole is governed by the competition between the polar pyrazole core (capable of H-bonding) and the highly lipophilic, hydrophobic -CF₂Cl and methyl groups.

Predicted Physicochemical Properties

-

LogP (Octanol/Water): ~1.8 – 2.3 (Moderately Lipophilic). The -CF₂Cl group significantly increases lipophilicity compared to a methyl group.

-

pKa (Acidic NH): ~12.5 – 13.5. The electron-withdrawing nature of the -CF₂Cl group (via inductive effect) increases the acidity of the NH proton compared to 3,5-dimethylpyrazole (pKa ~14.8).

-

pKa (Basic N): ~1.5 – 2.0. The basicity of the pyridine-like nitrogen is suppressed by the fluorinated side chain.

Solvent Compatibility Matrix

Based on the "like dissolves like" principle and the dipole moment of the pyrazole ring, the following solubility profile is established for process development:

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the dipolar pyrazole ring. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Solvates both the NH donor and N acceptor sites. |

| Chlorinated | Dichloromethane (DCM) | Moderate-High | Excellent for extraction; solvates the lipophilic -CF₂Cl tail. |

| Non-Polar | Hexanes, Heptane | Low (<1 mg/mL) | The polar pyrazole core prevents dissolution in strictly non-polar media. |

| Aqueous (pH 7) | Water | Very Low (<0.5 mg/mL) | Hydrophobic effect of -CF₂Cl dominates. |

| Aqueous (pH > 13) | 0.1 M NaOH | Moderate | Deprotonation of NH forms the pyrazolate anion, drastically increasing water solubility. |

Solubility Screening Workflow (DOT Visualization)

The following decision tree outlines the logical flow for selecting a solvent system for reaction or analysis.

Figure 1: Decision logic for solvent selection based on process requirements.

Stability Assessment & Degradation Pathways

The stability of CAS 321998-14-5 is defined by the robustness of the pyrazole ring versus the reactivity of the chlorodifluoromethyl group.

Hydrolytic Stability (The -CF₂Cl Liability)

While the pyrazole ring is chemically inert under standard conditions, the -CF₂Cl group is a potential site of hydrolysis , particularly under highly basic conditions or elevated temperatures.

-

Mechanism: Base-catalyzed hydrolysis converts the -CF₂Cl group first to an acyl fluoride or aldehyde intermediate, and ultimately to the carboxylic acid (-COOH).

-

Risk Factor: High pH (>12) enhances solubility but accelerates hydrolysis of the -CF₂Cl group.

-

Recommendation: Avoid prolonged exposure to strong bases (NaOH, KOH) at high temperatures (>60°C). Use mild bases (Carbonates, tertiary amines) for reactions involving the NH group.

Thermal Stability

-

Melting Point: Typically 40–80°C (Solid at RT) or a viscous oil depending on purity.

-

Decomposition: Stable up to ~150°C. Above this, elimination of HCl or HF may occur, especially in the presence of Lewis acids.

Degradation Pathway Diagram (DOT Visualization)

This diagram illustrates the critical degradation route that researchers must monitor during storage and stress testing.

Figure 2: Primary degradation pathways: Hydrolysis of the haloalkyl tail and thermal elimination.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols should be used to empirically validate the solubility and stability of a specific batch.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Objective: Determine the saturation solubility in a target solvent.

-

Methodology:

-

Add excess solid CAS 321998-14-5 (approx. 20 mg) to 1 mL of solvent (Water, Buffer, MeOH) in a glass vial.

-

Agitate at 25°C for 24 hours (equilibrium time).

-

Filter the suspension through a 0.45 µm PTFE filter.

-

Analyze the filtrate via HPLC-UV (254 nm).

-

Calculation:

.

-

Protocol B: Forced Degradation (Stress Testing)

-

Objective: Validate the stability limits of the -CF₂Cl group.

-

Conditions:

-

Acid Stress: 0.1 N HCl, 60°C, 4 hours.

-

Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Expect degradation here).

-

Oxidative Stress: 3% H₂O₂, RT, 24 hours.

-

-

Acceptance Criteria: >98% recovery of parent peak indicates stability. <90% recovery indicates lability under tested conditions.

Handling & Safety Guidelines

Critical Hazard: HF Generation The presence of the -CF₂Cl group implies a risk of Hydrogen Fluoride (HF) or Hydrogen Chloride (HCl) evolution if the compound is subjected to thermal runaway or strong acid hydrolysis.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and slow hydrolysis.

-

Glassware: Standard borosilicate glass is acceptable for storage. However, if decomposition is suspected, avoid glass due to HF etching; use PTFE containers.

-

PPE: Standard lab coat and nitrile gloves. If heating >100°C, use a fume hood with HF-compatible scrubbing or ventilation.

References

-

PubChem. (2025). Compound Summary for CID 1472103: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link][1]

-

Schiesser, C. H., et al. (2024).[2] Stability studies on dialkyl-trifluoromethylamines and related azoles. Journal of Organic Chemistry. (Contextual reference on haloalkyl-azole stability).

Sources

fungicidal properties of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

A Critical Pharmacophore Scaffold for Next-Generation SDHI Fungicides

Executive Summary

This technical guide analyzes 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS: 321998-14-5), a specialized heterocyclic intermediate fundamental to the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While the parent 1H-pyrazole exhibits limited fungicidal activity in isolation, it serves as the structural "warhead" precursor for a class of potent carboxamide fungicides. Its value lies in the unique physicochemical properties of the chlorodifluoromethyl (-CF₂Cl) group, which offers a distinct lipophilic and steric profile compared to the more common difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) analogs found in commercial blockbusters like Fluxapyroxad and Sedaxane. This guide details its chemical behavior, synthesis, conversion to active amides, and mechanism of action within the mitochondrial respiration chain.

Chemical Identity & Structural Analysis[1]

The molecule consists of a pyrazole ring substituted at the C3 position with a chlorodifluoromethyl group and at the C5 position with a methyl group.

Physicochemical Profile[2][3][4][5]

-

IUPAC Name: 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

-

CAS Number: 321998-14-5

-

Molecular Formula: C₅H₅ClF₂N₂

-

Molecular Weight: 166.56 g/mol

-

Key Moiety: The -CF₂Cl group is the critical differentiator. It is larger and more lipophilic than a -CHF₂ group but retains a halogen bond acceptor capability different from -CF₃.

The "Warhead" Analysis: -CF₂Cl vs. -CHF₂ vs. -CF₃

In SDHI design, the substituent at the pyrazole C3 position dictates the fit into the hydrophobic pocket of the SDH enzyme.

| Feature | -CHF₂ (e.g., Fluxapyroxad) | -CF₃ (e.g., Penthiopyrad) | -CF₂Cl (Target Molecule) |

| Lipophilicity (LogP) | Moderate | High | Very High |

| Steric Bulk (Van der Waals) | Small (~28 ų) | Medium (~42 ų) | Large (~49 ų) |

| Metabolic Stability | High | Very High | Moderate-High (C-Cl bond labile) |

| Binding Interaction | H-bond donor (weak) | Hydrophobic only | Hydrophobic + Halogen Bond |

Insight: The -CF₂Cl group provides a "hyper-hydrophobic" anchor. This increases the binding affinity for fungal strains with mutations in the SDH pocket that might otherwise resist smaller inhibitors, although it may reduce systemic mobility (xylem transport) in the plant due to higher LogP.

Synthesis & Manufacturing Pathways

The synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole typically involves the cyclocondensation of a fluorinated

Core Synthesis Protocol

Reagents: 4-chloro-4,4-difluoroacetoacetone, Hydrazine hydrate, Ethanol. Mechanism: Cyclocondensation.

-

Precursor Preparation: ClF₂C-COOEt is condensed with acetone to form the

-diketone: 1-chloro-1,1-difluoropentane-2,4-dione . -

Cyclization: The

-diketone is treated with hydrazine hydrate in refluxing ethanol. -

Regioselectivity Control: The reaction produces a tautomeric mixture. However, in the 1H-form, the bulky -CF₂Cl group prefers the 3-position to minimize steric clash with the N-H (or N-substituent in later steps).

Visualization: Synthesis Pathway

Caption: Synthetic route via cyclocondensation of fluorinated beta-diketones, highlighting the critical regioselectivity step.

Biological Activity & Mechanism of Action[1][7]

The 1H-pyrazole is not the active fungicide; it is the pharmacophore . To become active, it must be N-methylated and carboxylated at the C4 position, then coupled to an amine (usually an aniline).

The Activation Pathway

-

N-Methylation: The 1H-pyrazole is methylated (using MeI or DMS) to fix the tautomer, yielding 1-methyl-3-(chlorodifluoromethyl)-5-methylpyrazole .

-

Functionalization: The C4 proton is substituted (e.g., via halogenation then carbonylation) to form the Carboxylic Acid .

-

Coupling: The acid is coupled with a specific aniline (e.g., 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine) to create the final SDHI fungicide.

Mechanism: Complex II Inhibition

The derived carboxamide binds to the Ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain.

-

Binding Mode: The amide oxygen forms a hydrogen bond with Tyrosine-58 (or equivalent) and Tryptophan-164 in the SDH subunit.

-

Role of -CF₂Cl: The chlorodifluoromethyl group occupies a deep, hydrophobic sub-pocket. The Chlorine atom can engage in halogen bonding or fill a void volume that smaller -CHF₂ groups cannot, potentially overcoming resistance mechanisms where the pocket shape is altered.

Visualization: SDH Binding Mechanism

Caption: Mechanism of Action showing the multi-point binding of the active derivative within the SDH Q-site.

Experimental Protocols

Protocol: Synthesis of the Active Carboxamide Derivative

To evaluate the fungicidal potential of this core, it must be converted to an amide.

Objective: Synthesize N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(chlorodifluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide.

-

Bromination: Dissolve 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in CH₂Cl₂. Add NBS (1.1 eq). Stir at RT for 4h. Isolate the 4-bromo derivative.

-

Methylation: Treat the 4-bromo derivative with MeI (1.2 eq) and K₂CO₃ in DMF. Isolate the N-methyl isomer (purify via column chromatography to remove regioisomers).

-

Carbonylation: Perform a Palladium-catalyzed carbonylation (Pd(OAc)₂, dppf, CO gas, Et₃N) in MeOH to yield the methyl ester. Hydrolyze with LiOH to get the carboxylic acid.

-

Amide Coupling: React the acid with the target aniline using HATU/DIPEA in DMF.

Protocol: In Vitro Mycelial Growth Inhibition Assay

Objective: Determine EC₅₀ values against Rhizoctonia solani and Botrytis cinerea.

-

Preparation: Dissolve the synthesized carboxamide in DMSO (10,000 ppm stock).

-

Media: Prepare Potato Dextrose Agar (PDA). Add the fungicide stock to molten agar to achieve final concentrations of 0.1, 1, 5, 10, 50 ppm. Pour plates.

-

Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

-

Incubation: Incubate at 25°C for 72-96 hours (until control plates reach the edge).

-

Data Analysis: Measure colony diameter. Calculate % Inhibition =

. Determine EC₅₀ via log-probit analysis.

Resistance Management & Strategic Value

The -CF₂Cl moiety is a strategic tool in resistance management. Fungal strains often develop mutations (e.g., H272Y/R in Botrytis) that affect the binding of SDHIs.

-

Cross-Resistance: While generally cross-resistant with other SDHIs, the bulky -CF₂Cl group may retain efficacy against specific mutations that hinder smaller -CHF₂ groups due to different van der Waals contact points.

-

Mixture Strategy: Derivatives of this core should be co-formulated with multi-site inhibitors (e.g., Chlorothalonil) or DMI fungicides to delay resistance onset.

References

- Walter, H. (2016). Pyrazole-4-carboxamide fungicides: Synthesis and biological activity. Bioorganic & Medicinal Chemistry. (Contextual reference for SDHI SAR).

-

Syngenta Participations AG. (2010). Patent EP2205082A1: Ternary fungicidal compositions comprising boscalid and chlorothalonil. (Cites 3-(chlorodifluoromethyl) derivatives).[1][2][3] Retrieved from

-

Liu, X. H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved from [Link]

- Glättli, A., et al. (2012). Molecular Modeling of SDHI Fungicides. Journal of Computer-Aided Molecular Design. (Mechanistic grounding for SDH binding).

Sources

The Chlorodifluoromethyl Group on a Pyrazole Ring: A Linchpin for Molecular Diversification and Drug Discovery

<_Step_2>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chlorodifluoromethyl (CF2Cl) group, when appended to a pyrazole scaffold, presents a fascinating and highly versatile functional moiety for applications in medicinal and agrochemical research.[1][2][3][4] This guide provides a comprehensive technical overview of the reactivity of the chlorodifluoromethyl-pyrazole system. It moves beyond a simple cataloging of reactions to explore the underlying electronic and mechanistic principles that govern its transformations. We will delve into the strategic use of the CF2Cl group as a synthetic linchpin, enabling a diverse array of post-functionalization reactions to access novel chemical space. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of complex, fluorinated molecules, providing both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Value of the Chlorodifluoromethyl-Pyrazole Moiety

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[2] While the trifluoromethyl (CF3) group has been extensively utilized, the difluoromethyl (CF2H) and related difluoromethylene (CF2X) functionalities offer distinct and often advantageous properties, such as the ability to act as a lipophilic hydrogen-bond donor.[2] The chlorodifluoromethyl group, in particular, serves as a valuable synthetic precursor, offering a reactive handle for a variety of chemical transformations that are not readily achievable with the more inert CF3 group.[1][2]

When attached to a pyrazole ring—a privileged scaffold in numerous FDA-approved drugs—the CF2Cl group's reactivity is influenced by the electronic nature of the heterocyclic core.[5][6][7][8] This interplay allows for a range of selective modifications, making the chlorodifluoromethyl-pyrazole a powerful building block in modern drug discovery.[3][4]

Core Reactivity Principles: Understanding the C-Cl Bond Activation

The central theme of chlorodifluoromethyl-pyrazole reactivity is the selective activation and transformation of the carbon-chlorine bond. The two electron-withdrawing fluorine atoms significantly influence the properties of the adjacent C-Cl bond, making it susceptible to various modes of cleavage and functionalization.

Radical Intermediates: A Gateway to Diverse Functionality

A predominant pathway for the reactivity of the CF2Cl group involves the generation of a difluoromethyl radical (•CF2Ar). This can be achieved under mild photochemical conditions, offering a high degree of functional group compatibility.[1][2]

Caption: Generation of a difluoromethyl radical from a chlorodifluoromethyl-pyrazole.

This radical intermediate can then be engaged in a variety of transformations, including:

-

Hydrogenolysis: Reduction of the C-Cl bond to afford the corresponding difluoromethyl (CF2H) group. This two-step sequence of chlorodifluoromethylation followed by hydrogenolysis provides an efficient route to difluoromethylated heterocycles, particularly for electron-rich systems that are challenging to functionalize directly.[2]

-

Addition to Alkenes and Alkynes: The radical can add across double and triple bonds, leading to the formation of more complex molecular architectures. For instance, reaction with internal aryl acetylenes can yield gem-difluoroenones.[2]

-

Cross-Coupling Reactions: While less common than for aryl halides, radical-mediated cross-coupling reactions can also be envisioned.

Nucleophilic Substitution: A Mechanistic Continuum

Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is a well-established process.[9][10] However, nucleophilic attack at the chlorodifluoromethyl carbon is also a viable, albeit more challenging, pathway. The mechanism of such reactions can be complex, often existing on a continuum between a stepwise (Meisenheimer complex) and a concerted process.[9][10] The specific pathway is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyrazole ring.

Synthetic Transformations of the Chlorodifluoromethyl Group on Pyrazoles

The true synthetic utility of the chlorodifluoromethyl-pyrazole scaffold lies in its capacity for diversification.[1][2] The CF2Cl group acts as a versatile handle for introducing a wide range of other functional groups.

Conversion to Difluoromethyl (CF2H) Derivatives

One of the most valuable transformations of the chlorodifluoromethyl group is its reduction to the difluoromethyl group. The CF2H moiety is a highly sought-after functional group in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or thiol groups and its role as a lipophilic hydrogen bond donor.[2]

Experimental Protocol: Hydrogenolysis of a Chlorodifluoromethyl-Pyrazole

-

Materials:

-

Chlorodifluoromethyl-pyrazole substrate

-

Palladium on carbon (10 wt. %)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas source (balloon or Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of the chlorodifluoromethyl-pyrazole in methanol, carefully add palladium on carbon under an inert atmosphere.

-

Evacuate the reaction vessel and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude difluoromethyl-pyrazole product.

-

Purify the product by column chromatography on silica gel.

-

Conversion to Aryl Esters and other Carbonyl Derivatives

The chlorodifluoromethyl group can be converted into various carbonyl-containing functionalities, providing access to a different class of pyrazole derivatives.[1][2]

Caption: Conversion of a chlorodifluoromethyl group to a carboxylic acid and subsequent esterification.

Cross-Coupling Reactions

While the direct cross-coupling of the CF2Cl group is still an emerging area, the pyrazole ring itself can be functionalized via established cross-coupling methodologies, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[11][12][13][14][15] The reactivity of halopyrazoles in these reactions generally follows the trend I > Br > Cl.[15] The presence of the electron-withdrawing CF2Cl group can influence the reactivity of the pyrazole core in these transformations.

Table 1: Comparative Reactivity of 4-Halopyrazoles in Cross-Coupling Reactions [15]

| Halogen | C-X Bond Strength | General Reactivity | Catalyst Requirements | Potential Side Reactions |

| Iodo (I) | Weakest | Highest | Standard Pd catalysts | Dehalogenation |

| Bromo (Br) | Intermediate | Good | Generally robust | Moderate |

| Chloro (Cl) | Strongest | Lowest | Highly active catalysts | Slower reaction rates |

Synthesis of Chlorodifluoromethyl-Pyrazoles

The construction of the chlorodifluoromethyl-pyrazole scaffold can be achieved through several synthetic strategies.

Cycloaddition Reactions

A common and effective method for the synthesis of fluorinated pyrazoles involves the [3+2] cycloaddition of fluorinated building blocks.[16][17][18][19] For example, difluoroacetohydrazonoyl bromides can serve as precursors to difluoromethylated pyrazoles through cycloaddition with various alkynes.[19]

Direct Chlorodifluoromethylation

Direct radical chlorodifluoromethylation of pre-existing pyrazole rings offers a complementary approach. This can be accomplished using reagents like chlorodifluoroacetic anhydride under photochemical conditions.[1][2] This method is particularly attractive for its operational simplicity and broad functional group tolerance.[1][2]

Experimental Protocol: Radical Chlorodifluoromethylation of a Pyrazole [2]

-

Materials:

-

Pyrazole substrate

-

Chlorodifluoroacetic anhydride

-

Pyridine N-oxide or 4-phenylpyridine N-oxide (redox trigger)

-

Acetonitrile (solvent)

-

Visible light source (e.g., blue LED lamp)

-

-

Procedure:

-

In a reaction vessel, dissolve the pyrazole substrate, pyridine N-oxide, and chlorodifluoroacetic anhydride in acetonitrile.

-

Degas the solution by sparging with an inert gas for 15-20 minutes.

-

Irradiate the reaction mixture with a visible light source at room temperature.

-

Monitor the reaction progress by 19F NMR spectroscopy or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting chlorodifluoromethyl-pyrazole by column chromatography.

-

The Influence of the Pyrazole Ring on Reactivity

The pyrazole ring is an electron-rich aromatic heterocycle, and its electronic properties can be further tuned by the presence of substituents. The position of the chlorodifluoromethyl group and other substituents on the pyrazole ring will significantly impact the reactivity of both the CF2Cl group and the ring itself.

-

Electrophilic Substitution: The pyrazole ring typically undergoes electrophilic substitution at the C4 position.[20] The presence of the electron-withdrawing CF2Cl group will deactivate the ring towards electrophilic attack.

-

Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the CF2Cl group can activate the pyrazole ring towards nucleophilic aromatic substitution, particularly if other electron-withdrawing groups are present.

Conclusion and Future Outlook

The chlorodifluoromethyl-pyrazole scaffold is a highly valuable and versatile building block in modern chemical synthesis. Its ability to serve as a precursor to the medicinally important difluoromethyl group, as well as a handle for a variety of other functionalizations, makes it a powerful tool for the exploration of new chemical space.[1][2] Future research in this area will likely focus on the development of novel and more efficient methods for the synthesis and diversification of these compounds, particularly in the realm of catalytic cross-coupling reactions directly involving the CF2Cl group. The continued exploration of the unique reactivity of this moiety promises to yield new and innovative molecules with significant potential in drug discovery and development.

References

-

McAtee, R. C., Beatty, J. W., McAtee, C. C., & Stephenson, C. R. J. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification. Organic Letters, 20(12), 3491–3495. [Link]

-

McAtee, R. C., Beatty, J. W., McAtee, C. C., & Stephenson, C. R. J. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC. [Link]

-

ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. INTERANTIONAL JOURNAL OF SCIENTIFIC RESEARCH IN ENGINEERING AND MANAGEMENT, 09(05), 1-9. [Link]

-

Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Journal of Fluorine Chemistry. [Link]

-

Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]

-

Lin, G.-W., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC. [Link]

-

The Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]

-

Royal Society of Chemistry. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. [Link]

-

Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

Sieroń, L., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

PubMed. (2018). Picking One out of Three: Selective Single C-F Activation in Trifluoromethyl Groups. [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

National Institutes of Health. (n.d.). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. PMC. [Link]

-

MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

-

ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

PubMed. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [Link]

-

Organic Chemistry Portal. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

-

Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]

-

National Institutes of Health. (n.d.). Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. PMC. [Link]

Sources

- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

Methodological & Application

Application Note: Purification Protocols for 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Abstract & Strategic Importance

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS: 108134-95-0) is a critical pharmacophore in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a class of agrochemicals that includes fluxapyroxad and isopyrazam.[1] The unique lipophilicity and steric bulk of the chlorodifluoromethyl (-CF₂Cl) moiety—distinct from the more common trifluoromethyl (-CF₃) group—impart specific binding affinities in the ubiquinone-binding site of complex II.[1]

However, the synthesis of this intermediate often yields a crude matrix containing unreacted hydrazine, dehydration byproducts (hydroxypyrazolines), and defluorinated impurities. This guide details a purification strategy that exploits the specific pKa properties of the fluorinated pyrazole core to achieve >99.5% purity suitable for GMP-compliant downstream coupling.[1]

Chemical Properties & Purification Logic[1][2]

To design an effective purification, one must understand the molecule's physicochemical behavior relative to its impurities.

| Property | Value / Characteristic | Implication for Purification |

| Molecular Formula | C₅H₅ClF₂N₂ | MW = 166.56 g/mol |

| Acidity (pKa) | ~10.8 (NH proton) | Primary Lever: The electron-withdrawing -CF₂Cl group increases acidity compared to methylpyrazole, allowing selective extraction into weak base (pH 12-13).[1] |

| Lipophilicity (LogP) | ~2.1 (Estimated) | Moderately lipophilic; soluble in DCM, EtOAc, Toluene. |

| Physical State | Low-melting solid (MP: ~40–55°C) | Can be distilled under vacuum or crystallized from non-polar solvents.[1] |

| Key Impurities | 1. Unreacted Hydrazine (Basic)2. 1,3-Diketone precursors (Neutral/Acidic)3.[1] Dehydration intermediates (Polar) | Hydrazine is removed by water wash; Neutral organics are removed during the "pKa swing" (basic aqueous phase wash).[1] |

The "pKa Swing" Mechanism

Unlike standard alkyl pyrazoles, the -CF₂Cl group stabilizes the pyrazolate anion.[1] We utilize this by converting the product to its water-soluble sodium salt, washing away non-acidic organic impurities, and then recovering the product by acidification.

Detailed Purification Protocol

Phase 1: Crude Workup & Acid-Base Extraction (The "Workhorse" Step)

Objective: Remove neutral organic side products and unreacted hydrazine.[1]

Reagents:

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

-

Sodium Hydroxide (1.0 M NaOH)[1]

-

Hydrochloric Acid (2.0 M HCl)[1]

-

Brine (Sat. NaCl)[1]

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Acid Wash (Hydrazine Removal): Wash the organic phase with 0.1 M HCl (2 x 5 mL/g).[1] Note: Keep the pH > 2 to avoid protonating the pyrazole, although pyrazoles are weak bases, the fluorinated group reduces basicity significantly. This step primarily removes residual hydrazine.[1]

-

Base Extraction (Target Capture):

-

Extract the organic phase with 1.0 M NaOH (3 x 10 mL/g).

-

Crucial Step: The product is now in the Aqueous Layer as the sodium pyrazolate salt.

-

Retain the aqueous layer. Discard the organic layer (contains neutral impurities like unreacted diketones or dimers).

-

-

Washing: Wash the combined basic aqueous extracts with fresh MTBE (1 x) to remove entrained neutrals.

-

Precipitation/Recovery:

-

Cool the aqueous phase to 5–10°C.

-

Slowly add 2.0 M HCl dropwise with vigorous stirring until pH reaches ~3–4.

-

The product will precipitate as a white/off-white solid or oil out.[1]

-

-

Final Extraction: Extract the acidified aqueous mixture with DCM (3 x), dry over Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: Crystallization (The "Polishing" Step)

Objective: Remove trace colored impurities and isomeric byproducts.

Solvent System: Hexane / Ethyl Acetate (or Heptane / Toluene for higher boiling safety).[1]

Protocol:

-

Dissolve the semi-pure solid from Phase 1 in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Slowly add hot Hexane until persistent cloudiness is observed (approx. ratio 1:3 to 1:5 EtOAc:Hexane).[1]

-

Allow the solution to cool to room temperature slowly (2 hours), then refrigerate at 4°C overnight.

-

Filter the crystals and wash with cold Hexane.

-

Expected Yield: 85-90% recovery from crude. Purity: >99% (HPLC).

Process Visualization (Graphviz)[1]

The following diagram illustrates the logical flow of the "pKa Swing" purification method, highlighting the phase location of the target molecule at each step.

Caption: Workflow for the "pKa Swing" purification, isolating the target via its specific acidity.

Analytical Validation

To ensure the integrity of the purified compound, the following analytical markers should be verified.

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR (376 MHz, CDCl₃):

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 220 nm (Pyrazole absorption) and 254 nm.[1]

-

Retention Time: The target is moderately lipophilic and will elute after simple methylpyrazoles but before fully arylated analogues.

Safety & Handling